Aqueous Solubility Improvement over Cmpd-15
The target compound (designated CY2 in the C series) exhibits an aqueous solubility of 243.27 μM, approximately 13 times higher than that of the lead compound Cmpd-15 measured under the same conditions [1]. This represents a critical physicochemical differentiation, as Cmpd-15 is described as having 'very poor aqueous solubility' that adversely affects its pharmacokinetic profile and overall drug-likeness [1]. Earlier benzimidazole amide derivatives (B series, including BY1) also suffered from poor aqueous solubility, a limitation that motivated the design of the non-amide C series to which the target compound belongs [1].
| Evidence Dimension | Aqueous solubility (kinetic solubility) |
|---|---|
| Target Compound Data | 243.27 μM |
| Comparator Or Baseline | Cmpd-15 (peptide-like β2AR NAM lead compound): solubility described as 'very poor'; earlier benzimidazole amide derivatives (B series) also exhibited poor solubility |
| Quantified Difference | ~13-fold higher than Cmpd-15 |
| Conditions | Kinetic solubility assay; exact method described in Chen et al. 2026 |
Why This Matters
Solubility directly determines the feasibility of in vitro assay preparation and in vivo formulation; a 13-fold improvement over the historical lead enables reliable dose-response studies that are impossible with Cmpd-15.
- [1] Chen, Y. et al. Synthesis and pharmacological evaluation of benzimidazole amine derivatives as novel allosteric antagonists for β2-adrenergic receptor. Bioorg. Med. Chem. 2026, 138, 118644. https://www.sciencedirect.com/science/article/abs/pii/S0968089626001008 View Source
